(3S,4R)-4-{methyl[2-(methylamino)ethyl]amino}oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and multiple amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the desired stereochemistry at the 3 and 4 positions of the tetrahydrofuran ring. The key steps in the synthesis include:
- Formation of the tetrahydrofuran ring through cyclization reactions.
- Introduction of the amine groups via nucleophilic substitution reactions.
- Methylation of the amine groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the tetrahydrofuran ring or the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol: shares structural similarities with other tetrahydrofuran derivatives and amine-containing compounds.
Tetrahydrofuran: A simpler analog without the amine groups.
N-Methyl-2-pyrrolidone: Another cyclic compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of (3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol lies in its combination of a tetrahydrofuran ring with multiple amine groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H18N2O2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3S,4R)-4-[methyl-[2-(methylamino)ethyl]amino]oxolan-3-ol |
InChI |
InChI=1S/C8H18N2O2/c1-9-3-4-10(2)7-5-12-6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
RMFIXOQVWCOVQC-HTQZYQBOSA-N |
Isomeric SMILES |
CNCCN(C)[C@@H]1COC[C@H]1O |
Canonical SMILES |
CNCCN(C)C1COCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.